Methyl 2-bromo-3-oxohept-6-enoate
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Overview
Description
Methyl 2-bromo-3-oxohept-6-enoate is an organic compound with the molecular formula C8H11BrO3 It is a brominated ester that features a keto group and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-3-oxohept-6-enoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-oxohept-6-enoate. The reaction typically uses bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. This ensures high yield and purity of the product. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-3-oxohept-6-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as azides or thiocyanates.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 2-bromo-3-oxohept-6-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those with potential anticancer or antimicrobial properties.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-oxohept-6-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the keto group are key functional groups that participate in various chemical transformations. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the keto group can undergo reduction or oxidation, leading to the formation of different products.
Comparison with Similar Compounds
Methyl 3-oxohept-6-enoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Methyl 2-chloro-3-oxohept-6-enoate: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.
Methyl 2-iodo-3-oxohept-6-enoate: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
Uniqueness: Methyl 2-bromo-3-oxohept-6-enoate is unique due to the presence of the bromine atom, which imparts specific reactivity patterns. The combination of the bromine atom and the keto group allows for a diverse range of chemical transformations, making it a versatile compound in organic synthesis.
Biological Activity
Methyl 2-bromo-3-oxohept-6-enoate is a chemical compound characterized by its unique bromo, keto, and enone functionalities. While specific biological activities of this compound are not extensively documented, it shares structural similarities with other compounds that have demonstrated notable biological effects, particularly in antimicrobial and anticancer domains. This article explores the potential biological activities of this compound, synthesizing available research findings and comparative data.
Structural Characteristics
The compound's structure includes:
- Bromo substituent : Enhances reactivity and potential interactions with biological targets.
- Keto group : Contributes to its electrophilic nature.
- Enone structure : Provides additional sites for chemical reactivity.
These features suggest that this compound may exhibit significant pharmacological properties, similar to other bromo-keto esters.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key features and potential applications:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 2-bromo-3-methylbutanoate | Methyl group instead of heptene backbone | Smaller size may affect reactivity |
Methyl 3-methylbutanoate | Lacks bromine but retains keto functionality | No halogen substituent; different reactivity |
Ethyl 2-bromo-3-methylbutanoate | Similar bromo-keto structure but different alkyl chain | Variation in chain length alters properties |
Methyl 3-oxohexanoate | One less carbon than heptene | Structural simplicity may lead to different reactivity |
The unique combination of the bromo substituent with both keto and enone functionalities in this compound enhances its versatility in potential applications, including organic synthesis and medicinal chemistry.
Antimicrobial Properties
Compounds with similar structures have been documented to exhibit antimicrobial activity . For instance, bromo-keto esters have shown effectiveness against various bacterial strains. The presence of the bromo group may enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy as an antimicrobial agent.
Anticancer Activity
The anticancer properties of related compounds have been explored extensively. Studies indicate that certain bromo-keto esters can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways. The structural characteristics of this compound suggest that it could similarly affect cancer cell viability .
Properties
CAS No. |
921226-70-2 |
---|---|
Molecular Formula |
C8H11BrO3 |
Molecular Weight |
235.07 g/mol |
IUPAC Name |
methyl 2-bromo-3-oxohept-6-enoate |
InChI |
InChI=1S/C8H11BrO3/c1-3-4-5-6(10)7(9)8(11)12-2/h3,7H,1,4-5H2,2H3 |
InChI Key |
YUNXOQPOJUZIOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)CCC=C)Br |
Origin of Product |
United States |
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